methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . Thiophene, another heterocyclic compound, is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate typically involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . This reaction forms an intermediate, which is then further reacted to yield the final product. The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Used in similar synthetic routes and has comparable biological activities.
Thiophene-3-acetonitrile: Another building block used in the synthesis of complex molecules.
Uniqueness
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate is unique due to its combination of indole and thiophene moieties, which confer a range of biological activities and synthetic versatility .
Properties
IUPAC Name |
methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-16(21)14-12(6-7-23-14)18-15(20)13(19)10-8-17-11-5-3-2-4-9(10)11/h2-8,17H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKUASNWXJLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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